![molecular formula C12H20ClN B2926669 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride CAS No. 1955553-76-0](/img/structure/B2926669.png)
2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride is a chemical compound with the IUPAC name 2-(4-isopropylphenyl)propan-2-amine hydrochloride . It has a molecular weight of 213.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride is 1S/C12H19N.ClH/c1-9(2)10-5-7-11(8-6-10)12(3,4)13;/h5-9H,13H2,1-4H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 213.75 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.Scientific Research Applications
Synthesis and Structural Studies
2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride serves as a precursor in the synthesis of complex organic compounds, showcasing its versatility in organic chemistry. A study by Salian et al. (2018) highlights the synthesis and characterization of chalcone derivatives using 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride. These derivatives were analyzed through crystal X-ray diffraction, showcasing intra-molecular hydrogen bonds and weak intermolecular interactions crucial for understanding molecular structures (Salian et al., 2018).
Medicinal Chemistry and Drug Design
The compound has implications in medicinal chemistry and drug design. Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a structurally similar compound, to generate a diverse library of compounds through alkylation and ring closure reactions. This work underscores the potential of using such compounds in designing new pharmacologically active molecules (Roman, 2013).
Polymer Science
In polymer science, 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride contributes to the development of novel polymers. Babazadeh (2008) explored its use in synthesizing vinyl ether type polymeric prodrugs of anti-inflammatory drugs, highlighting its role in creating polymers with potential medical applications (Babazadeh, 2008).
Corrosion Inhibition
The compound's derivatives have been studied for their corrosion inhibition properties. Boughoues et al. (2020) synthesized amine derivative compounds and investigated their efficiency in protecting mild steel in acidic environments. Their findings illustrate the potential of these compounds in industrial applications, such as preventing corrosion in metal structures (Boughoues et al., 2020).
Material Science
In material science, 2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride is used in the synthesis of luminescent materials. Pereira et al. (2018) synthesized amine-functionalized bridged silsesquioxanes, demonstrating how the compound can lead to materials with unique optical properties. This research opens avenues for developing new materials for optical and electronic applications (Pereira et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, as indicated by the precautionary statements .
properties
IUPAC Name |
2-(4-propan-2-ylphenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-9(2)10-5-7-11(8-6-10)12(3,4)13;/h5-9H,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCVBFQQUAVVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


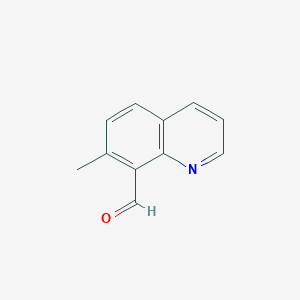
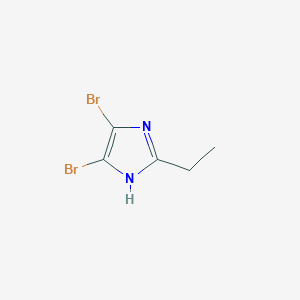
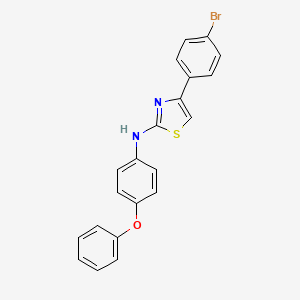

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)

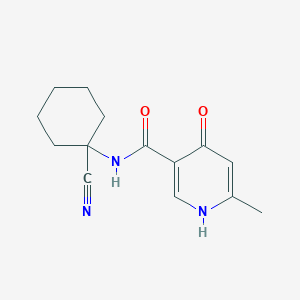
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)
![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)
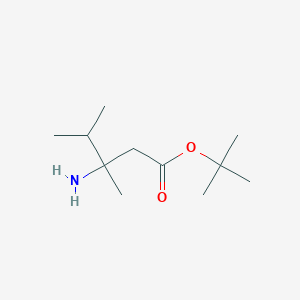
![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)
![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2926609.png)